Einecs 287-148-1

Description

Properties

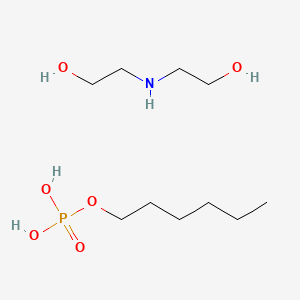

CAS No. |

85409-77-4 |

|---|---|

Molecular Formula |

C10H26NO6P |

Molecular Weight |

287.29 g/mol |

IUPAC Name |

hexyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C6H15O4P.C4H11NO2/c1-2-3-4-5-6-10-11(7,8)9;6-3-1-5-2-4-7/h2-6H2,1H3,(H2,7,8,9);5-7H,1-4H2 |

InChI Key |

OIOCSSNGGMUKSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOP(=O)(O)O.C(CO)NCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzenesulfonic Acid, 4 C10 13 Sec Alkyl Derivatives

Advanced Synthetic Routes for LASA

The commercial production of LASA is a two-step process that begins with the synthesis of Linear Alkylbenzene (LAB) followed by its sulfonation. psgraw.com LAB, the precursor to LASA, is an organic compound with the general formula C6H5CnH2n+1, where 'n' typically ranges from 10 to 14. psgraw.comechem-eg.com

Alkylation Strategies for Aromatic Hydrocarbons in LASA Production

The primary method for producing LAB is the Friedel-Crafts alkylation of benzene (B151609) with long-chain linear mono-olefins (typically C10-C14). wikipedia.orgwikipedia.org The olefins are usually derived from the dehydrogenation of high-purity linear paraffins (n-paraffins) obtained from hydrotreated kerosene. wikipedia.orgparaffinwaxco.com

Historically, the dominant catalysts for this alkylation have been strong liquid acids like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl3). wikipedia.orgecoinvent.org

Hydrogen Fluoride (HF) Process : This has been the most common commercial route. It involves reacting benzene with linear olefins in the presence of HF as the catalyst. wikipedia.orgwikipedia.org

Aluminum Chloride (AlCl3) Process : An older method that involves the chlorination of n-paraffins to create monochloroparaffins, which then alkylate benzene using an AlCl3 catalyst. wikipedia.orgecoinvent.org

Concerns over the hazardous nature of HF and the corrosive properties of both catalysts spurred the development of solid acid catalyst systems. In 1995, the DETAL process was introduced, which utilizes a solid, non-corrosive heterogeneous catalyst. wikipedia.orgballestra.com This process offers significant advantages, including the elimination of catalyst neutralization and HF disposal, making it a safer and more environmentally friendly option. wikipedia.orgballestra.com Consequently, most LAB plants constructed since its introduction have utilized this technology. wikipedia.org

| Alkylation Technology | Catalyst | Key Features |

| Conventional Process | Hydrogen Fluoride (HF) | Commercially dominant, high efficiency, but involves hazardous material. wikipedia.orgwikipedia.org |

| Conventional Process | Aluminum Chloride (AlCl3) | One of the oldest commercial routes, involves chlorinated intermediates. wikipedia.orgecoinvent.org |

| DETAL Process | Solid Heterogeneous Acid | Eliminates need for liquid acid catalysts, non-corrosive, improved safety and environmental profile. wikipedia.orgballestra.com |

Sulfonation Mechanisms and Process Optimization for LASA Formation

Once purified LAB is obtained, it is sulfonated to produce LASA. The most common industrial method for sulfonation is the reaction of LAB with sulfur trioxide (SO3). wikipedia.orgecoinvent.org This reaction is highly exothermic and requires careful temperature control, typically occurring in falling film reactors. ecoinvent.orggoogle.com The general reaction involves the addition of an SO3 group to the para-position of the benzene ring of the LAB molecule. ecoinvent.orgcleaninginstitute.org

The reaction can be represented as: C6H5CnH2n+1 + SO3 → CnH2n+1C6H4SO3H

Process optimization focuses on achieving maximum conversion of LAB to LASA while minimizing the formation of byproducts, such as sulfonic anhydrides. google.com This is typically achieved by using at least a 1:1 ratio of the sulfonating agent to the alkylbenzene and controlling the reaction temperature between approximately 25°C and 50°C. google.com After the initial sulfonation, a digestion or aging step may be employed, followed by the addition of a small amount of water to hydrolyze any remaining anhydrides. google.com

Derivatization to Corresponding Salts and Esters, including sodium, calcium, and triethanolamine (B1662121) derivatives

LASA itself is a strong acid and is typically neutralized to form its corresponding salts, which are the active ingredients in most detergent formulations. psgraw.comscholarsresearchlibrary.com The specific salt is chosen based on the desired properties for the final product.

Sodium Linear Alkylbenzene Sulfonate (LAS) : This is the most widely used derivative, formed by neutralizing LASA with sodium hydroxide (B78521) (NaOH). wikipedia.orgscholarsresearchlibrary.com The resulting product is a versatile anionic surfactant used in powder and liquid detergents. ecoinvent.org The neutralization reaction is: CnH2n+1C6H4SO3H + NaOH → CnH2n+1C6H4SO3Na + H2O

Calcium Linear Alkylbenzene Sulfonate : These salts are produced by reacting LASA with calcium oxide (CaO) or calcium hydroxide (Ca(OH)2). ijnc.ir The synthesis can involve a neutralization step followed by a carbonation reaction with carbon dioxide to produce high base number calcium sulfonates, which are used as detergents and anti-wear additives in lubricating oils. ijnc.irpatsnap.comgoogle.com

Triethanolamine (TEA) Linear Alkylbenzene Sulfonate : This derivative is formed by neutralizing LASA with triethanolamine. google.comatamanchemicals.com TEA-LAS is often used in liquid detergent formulations. google.com The sulfonic acids can be directly neutralized with triethanolamine in an aqueous solution to achieve the desired concentration. google.com

Isomer Distribution and Regioselectivity in LASA Synthesis

The term "linear" in LASA refers to the alkyl chain of the starting olefin, not the final product structure. wikipedia.org The alkylation of benzene with linear olefins is not perfectly regioselective, resulting in a mixture of positional isomers where the phenyl group can be attached to any non-terminal carbon of the alkyl chain. wikipedia.orgindustrialchemicals.gov.au

The distribution of these isomers is significantly influenced by the alkylation catalyst used:

HF Catalyst : Tends to produce a lower percentage of the 2-phenyl isomer (the least branched isomer), typically less than 30%. google.comgoogle.com

Solid Acid Catalysts (e.g., zeolites) : These catalysts can be tailored to control the 2-phenyl isomer content. google.com For example, aluminium trioxide-mediated alkylation favors the production of 2-phenylalkanes more than HF-mediated alkylation. industrialchemicals.gov.au Some zeolite catalysts can produce LAB with a 2-phenyl isomer content greater than 40%. google.com

The position of the phenyl group along the alkyl chain is a critical factor determining the properties of the final surfactant. google.com The sulfonation step that follows alkylation is highly regioselective, with the sulfonate group (-SO3H) preferentially adding to the para-position of the benzene ring relative to the alkyl group, due to steric hindrance at the ortho-positions. cleaninginstitute.orgindustrialchemicals.gov.au

Influence of Alkyl Chain Length and Branching on Synthetic Outcomes and Product Characteristics

Commercial LASA is a complex mixture of homologues (varying alkyl chain lengths, typically C10 to C13 or C14) and isomers (varying phenyl attachment points). cleaninginstitute.orgindustrialchemicals.gov.auheraproject.com The specific composition has a marked effect on the physicochemical properties of the surfactant.

| Property | Influence of Alkyl Chain/Isomerism |

| Solubility & Cloud Point | Products with a high percentage of the 2-phenyl isomer exhibit enhanced water solubility and a lower Krafft point (the temperature at which micelles form). wikipedia.orggoogle.comgoogle.com The Krafft point of a high 2-phenyl LAS can remain below 0°C, whereas a low 2-phenyl product has a cloud point around 15°C. wikipedia.org |

| Detergency | While the cleaning power of the various isomers is fairly similar, LASA generally performs better than its branched-chain predecessors (BAS) in hard water. wikipedia.org |

| Foaming | The foaming properties and foam stability are affected by the alkyl chain length and isomer distribution. wikipedia.orgresearchgate.net Longer alkyl chains can lead to decreased foamability and foam stability. researchgate.net |

| Biodegradability | The linearity of the alkyl chain is crucial for biodegradability. Linear alkylbenzene sulfonates are readily biodegradable, unlike the highly branched alkylbenzene sulfonates they replaced. wikipedia.orgparaffinwaxco.com |

The average alkyl chain length for commercial LAS mixtures is typically around C11.6–C11.8. cleaninginstitute.orgindustrialchemicals.gov.au Studies on other surfactant types have shown that as the alkyl chain length increases, the critical micelle concentration (CMC) decreases, while properties like diffusion coefficient and wettability can also be significantly affected. researchgate.netnih.govmdpi.com

Green Chemistry Approaches and Sustainable Synthesis of LASA

The shift from hazardous liquid acid catalysts like HF and AlCl3 to solid acid catalysts in the DETAL process represents a significant advancement in the green synthesis of LAB. paraffinwaxco.comtandfonline.com This newer technology is safer and reduces the environmental impact of production. ballestra.com

More recent innovations focus on utilizing renewable feedstocks to reduce the carbon footprint of LASA production.

Renewable Carbon Sources : Companies have developed LAB, marketed as NextLab, from renewable sources such as biomass. unilever.commoeveglobal.com This "green carbon" derived LAB is renewable and biodegradable and can be used to produce LASA with the same performance as its fossil-fuel-derived counterpart. unilever.comcefic.org This approach significantly reduces the carbon footprint of the final cleaning products. unilever.com

Biomass-Derived Precursors : Research has demonstrated the possibility of synthesizing LABs from biomass-derived furan (B31954) and linear alkenes via a Diels-Alder cycloaddition followed by dehydration over solid acid catalysts. tandfonline.com While this pathway is still under development and faces challenges with yields, it presents a novel route to producing LABs from non-petroleum sources. tandfonline.com

These green chemistry initiatives aim to improve the sustainability of the entire life cycle of LASA, from raw material sourcing to final product formulation. cefic.org

Table of Compound Names

| Common Name/Acronym | Chemical Name |

| LASA | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives |

| LAB | Linear Alkylbenzene |

| LAS | Sodium Linear Alkylbenzene Sulfonate |

| TEA-LAS | Triethanolamine Linear Alkylbenzene Sulfonate |

| HF | Hydrogen Fluoride |

| AlCl3 | Aluminum Chloride |

| SO3 | Sulfur Trioxide |

| NaOH | Sodium Hydroxide |

| CaO | Calcium Oxide |

| Ca(OH)2 | Calcium Hydroxide |

| TEA | Triethanolamine |

Analytical Characterization and Quantification of Benzenesulfonic Acid, 4 C10 13 Sec Alkyl Derivatives

Spectroscopic Techniques for Structural Elucidation of LASA Isomers

Spectroscopic methods are fundamental in elucidating the complex isomeric structures of LAS. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular architecture of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton NMR (¹H-NMR) is a powerful tool for investigating the isomeric composition of LAS. acs.orgd-nb.info Studies have shown that the chemical shifts in ¹H-NMR spectra change significantly upon the micellization of LAS isomers. acs.org These changes are most pronounced for the terminal methyl groups and the protons on the benzene (B151609) ring, providing information about the position of the phenyl group on the alkyl chain. acs.orgresearchgate.net For instance, the aromatic protons meta to the sulfonate group exhibit a significant upfield shift during micellization, while the ortho protons remain largely unaffected. acs.org This allows for the differentiation of various positional isomers within a sample. Furthermore, ¹³C-NMR can provide detailed information about the carbon skeleton, complementing the data from ¹H-NMR for a more complete structural assignment. cler.comwho.int

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is instrumental in identifying the key functional groups present in benzenesulfonic acid derivatives, confirming the fundamental structure of LASA. nih.govresearchgate.net The characteristic absorption bands in an FTIR spectrum correspond to specific molecular vibrations. For benzenesulfonic acid and its derivatives, prominent peaks are observed for the sulfonate group (S=O stretching), the aromatic ring (C=C stretching), and the alkyl chains (C-H stretching). google.comrsc.org While FTIR is excellent for confirming the presence of these functional groups, it is generally less effective than NMR for differentiating between the subtle structural differences of various isomers. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is widely used for the quantitative analysis of LAS, often in conjunction with chromatographic methods. researchgate.net The benzene ring in the LAS molecule provides a strong chromophore, absorbing UV light at specific wavelengths, typically around 225-230 nm. cler.comnpsm-kps.org The intensity of this absorption is proportional to the concentration of LAS, forming the basis for its quantification. While highly sensitive, UV-Vis spectroscopy is generally non-specific, as it cannot readily distinguish between different LAS homologs and isomers, which have very similar UV spectra. npsm-kps.org Therefore, it is most powerful when used as a detector following a separation technique like HPLC. researchgate.net

Chromatographic Methods for Separation and Quantification of LASA Homologs

Chromatographic techniques are the cornerstone for the separation and subsequent quantification of the individual homologs and isomers present in complex LAS mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used methods.

High-Performance Liquid Chromatography (HPLC) HPLC is the most widely employed method for the analysis of LAS in various matrices, including commercial detergents and environmental samples. oup.comscielo.br Reversed-phase HPLC, using C8 or C18 columns, is particularly effective for separating LAS homologs based on the length of their alkyl chains. scielo.brresearchgate.net A mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and water, often containing a salt such as sodium perchlorate (B79767) or ammonium (B1175870) acetate, is used to achieve optimal separation. scielo.brresearchgate.netnih.gov The addition of salt to the mobile phase is crucial for obtaining sufficient retention of the sulfonated compounds on the column. scielo.br

Detection in HPLC is commonly achieved using UV or fluorescence detectors. scielo.brresearchgate.net Fluorescence detection, with excitation around 225 nm and emission at 290 nm, offers higher selectivity and sensitivity compared to UV detection for LAS analysis. researchgate.net The use of a gradient elution system, where the mobile phase composition is changed during the analysis, can further improve the resolution and separation of the individual LAS homologs. scielo.br

Gas Chromatography (GC) Gas chromatography offers very high separation efficiency for LAS analysis but requires a derivatization step to convert the non-volatile LAS into a more volatile form suitable for GC. researchgate.netnih.gov This is typically achieved by converting the sulfonic acid group into a methyl ester using a reagent like diazomethane. nih.gov Following derivatization, the LAS methyl esters can be separated on a capillary column and detected with high sensitivity using a flame ionization detector (FID) or a mass spectrometer (MS). researchgate.netnih.gov GC-MS provides the added advantage of structural confirmation of the separated components. nih.gov

Table 1: Comparison of Chromatographic Methods for LASA Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Sample Volatility | Non-volatile compounds can be analyzed directly. | Samples must be volatile or made volatile through derivatization. |

| Derivatization | Not typically required for LASA. scielo.br | Required for LASA to increase volatility. nih.gov |

| Common Columns | Reversed-phase C8 or C18. scielo.br | Capillary columns (e.g., Supelcowax, CP-Sil-5CB). researchgate.net |

| Common Detectors | UV, Fluorescence, Mass Spectrometry. scielo.br | Flame Ionization Detector (FID), Mass Spectrometry. researchgate.net |

| Advantages | Direct analysis, good for complex mixtures. | High separation efficiency, sensitive detection with MS. |

| Disadvantages | Lower resolution for isomers compared to GC. | Derivatization adds a step and potential for error. |

Advanced Mass Spectrometry Applications in LASA Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic separation, provides unparalleled sensitivity and specificity for the analysis of LASA. Advanced MS techniques have become indispensable for both quantitative analysis and detailed structural characterization.

Tandem Mass Spectrometry (LC-MS/MS) Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of LAS in complex matrices. shimadzu.comnih.gov In this method, after separation by LC, the LAS molecules are ionized (typically using electrospray ionization in negative mode) and then subjected to two stages of mass analysis. shimadzu.commdpi.com The first mass spectrometer selects the precursor ion of a specific LAS homolog, which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides a highly specific "fingerprint" for each compound, minimizing interferences from the sample matrix and allowing for very low detection limits. shimadzu.commdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of unknown compounds and to differentiate between molecules with very similar masses. nih.goviaea.org When applied to LAS analysis, HRMS can help to identify and characterize the various homologs and isomers present in a sample with a high degree of confidence. nih.gov This is particularly useful for analyzing complex environmental or industrial samples where a wide range of related and unrelated compounds may be present. iaea.org

Ion Mobility Mass Spectrometry (IMS-MS) Ion mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension of separation to the analysis of LASA. copernicus.orgfrontiersin.org IMS separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. acs.orga-star.edu.sg This allows for the separation of isomers that may not be resolved by chromatography alone. acs.orgsemanticscholar.org By coupling IMS with MS, it is possible to obtain unique "fingerprints" for different LAS isomers based on both their drift time (related to their shape) and their mass-to-charge ratio. This technique has shown great potential for the detailed structural characterization of complex surfactant mixtures. acs.org

Table 2: Advanced Mass Spectrometry Techniques in LASA Analysis

| Technique | Principle | Key Application for LASA |

|---|---|---|

| Tandem Mass Spectrometry (LC-MS/MS) | Two stages of mass analysis for selective detection of precursor-product ion transitions. nih.gov | Highly sensitive and selective quantification in complex matrices. shimadzu.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to determine elemental composition. nih.gov | Confident identification of LASA homologs and isomers. iaea.org |

| Ion Mobility Mass Spectrometry (IMS-MS) | Separates ions based on their size and shape in the gas phase prior to mass analysis. copernicus.org | Separation and structural characterization of LASA isomers. acs.org |

Development of Novel Analytical Protocols for Environmental and Industrial Matrices

The analysis of LASA in real-world samples, such as wastewater, soil, and sediment, presents significant challenges due to the complexity of the matrix and the often low concentrations of the analyte. nih.govalsglobal.com Consequently, the development of robust and efficient sample preparation and analytical protocols is an active area of research.

Sample Preparation Techniques Effective sample preparation is critical to remove interfering substances and to concentrate the LASA prior to instrumental analysis. nih.govpjoes.com Solid-phase extraction (SPE) is a widely used technique for the extraction and cleanup of LAS from aqueous samples. oup.comnih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the LAS, which is then eluted with a small volume of solvent. nih.gov For solid samples like soil and sediment, extraction is often performed using techniques such as microwave-assisted extraction (MAE) or pressurized liquid extraction (PLE), followed by a cleanup step. nih.govalsglobal.comspectroscopyworld.com More recently, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been explored for their efficiency in extracting a wide range of compounds, including surfactants, from complex matrices like sewage sludge. nih.gov

Innovative Analytical Approaches There is a continuous drive to develop more rapid, sensitive, and automated analytical methods for LASA. jst.go.jpscholaris.ca Online SPE-LC-MS/MS systems automate the sample preparation and analysis process, reducing manual labor and improving reproducibility. shimadzu.com In-tube solid-phase microextraction (SPME) coupled with LC is another innovative approach that offers a simple and rapid method for the determination of LAS in aqueous samples. jst.go.jp The development of novel analytical methods also focuses on improving the detection and quantification of LASA and its degradation products in various environmental compartments to better understand their environmental fate and transport. mdpi.comchromatographyonline.com

Environmental Transformation and Biodegradation of Benzenesulfonic Acid, 4 C10 13 Sec Alkyl Derivatives

Aerobic Biodegradation Pathways and Kinetics of LAS

Under aerobic conditions, which are prevalent in most natural environments, LAS undergoes rapid and extensive biodegradation. cler.comnih.gov The primary biodegradation of LAS involves the microbial-induced transformation of the parent molecule, leading to the loss of its surfactant properties and toxicity. heraproject.com This initial step is followed by ultimate biodegradation, where the molecule is completely mineralized to carbon dioxide, water, and inorganic salts. nih.gov

The aerobic biodegradation of LAS is initiated by the ω-oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation, which shortens the alkyl chain by two-carbon units. nih.govresearchgate.net This process leads to the formation of sulfophenylcarboxylates (SPCs) as key intermediates. researchgate.netasm.orgresearchgate.net The aromatic ring of the SPCs is then cleaved, followed by desulfonation, and the resulting smaller molecules enter central metabolic pathways like the Krebs cycle. researchgate.net

The kinetics of LAS biodegradation have been studied under various conditions. In sludge-amended agricultural soils, the half-lives for the mineralization of the benzene (B151609) ring of different LAS homologs (C10 to C14) were found to be in the range of 18 to 26 days. nih.gov In seawater, the primary biodegradation follows a logistic model, with mean half-life values around 6.15 days, which is slower than in river water. nih.govresearchgate.net Studies in integrated fixed-film activated sludge (IFAS) systems have shown that LAS biodegradation follows first-order reaction kinetics. deswater.com The rate of biodegradation can be influenced by the initial concentration of LAS. atlantis-press.com

Table 1: Aerobic Biodegradation Kinetics of LAS

| Environment | LAS Homologs | Kinetic Model/Parameter | Value |

|---|---|---|---|

| Sludge-amended agricultural soil | C10-C14 | Half-life (mineralization) | 18-26 days nih.gov |

| Seawater (Bay of Cadiz) | Not specified | Half-life (primary biodegradation) | 6.15 ± 0.45 days nih.govresearchgate.net |

| Seawater (Bay of Cadiz) | Not specified | Lag time | 6.67 ± 0.6 days nih.govresearchgate.net |

Anaerobic Transformation Processes of LAS

The biodegradation of LAS under anaerobic conditions is significantly slower and less complete than under aerobic conditions. researchgate.netnih.gov For a long time, LAS was considered resistant to anaerobic biodegradation. oup.comnih.gov However, more recent studies have shown that LAS can be transformed under specific anaerobic conditions, particularly in sulfate-reducing marine sediments. researchgate.netcler.com

The proposed anaerobic degradation pathway involves the addition of fumarate (B1241708) to the alkyl chain, which then leads to the formation of sulfophenylcarboxylic acids (SPCs). researchgate.net Subsequent β-oxidation reactions can then lead to ring cleavage and desulfonation. researchgate.net In some lab-scale reactor studies, biotransformation of LAS has been observed under methanogenic conditions, with one study reporting 37% biodegradation under thermophilic conditions when LAS was the sole carbon source. oup.comnih.gov However, in typical anaerobic digesters of wastewater treatment plants, LAS removal is often negligible, and its concentration can even increase due to the degradation of other organic matter. researchgate.netoup.com The limited bioavailability of LAS, due to its sorption to sludge, is a significant factor hindering its anaerobic degradation. nih.gov

Microbial Communities Involved in LAS Degradation

A diverse range of microorganisms is capable of degrading LAS. Complete biodegradation is typically accomplished by complex bacterial communities. asm.orgresearchgate.net Under aerobic conditions, several bacterial genera have been identified as key players in LAS degradation. These include Pseudomonas, Flavobacterium, Hydrogenophaga, and Parvibaculum. nih.gov Studies have shown that the functional diversity of aerobic, heterotrophic bacterial communities in soil is relatively insensitive to the presence of LAS, indicating a widespread indigenous ability to degrade this compound. nih.gov

Under anaerobic conditions, the microbial communities involved are less well-defined. However, studies in sulfate-reducing marine sediments have implicated sulfate-reducing bacteria and members of the phylum Firmicutes (such as Clostridia) as potential contributors to LAS degradation. researchgate.net In anaerobic reactors, a high phylogenetic diversity has been observed, with dominant phyla including Proteobacteria, Bacteroidetes, and Firmicutes. scielo.br Specific genera such as Aeromonas and Novosphingobium have also been associated with LAS degradation under anaerobic conditions. scielo.br Some studies have also investigated the co-metabolic biodegradation of LAS by strains of Klebsiella and Enterobacter. atlantis-press.com

Table 2: Microbial Genera Involved in LAS Degradation

| Condition | Microbial Genera |

|---|---|

| Aerobic | Pseudomonas, Flavobacterium, Hydrogenophaga, Parvibaculum nih.gov |

| Anaerobic | Aeromonas, Novosphingobium, Desulfomicrobium, Desulfonema nih.govscielo.br |

Environmental Fate Modeling of LAS in Aquatic and Terrestrial Systems

Environmental fate models are used to predict the distribution and concentration of chemicals like LAS in various environmental compartments. oup.comosti.govup.pt For LAS, a multi-stage approach using a sequence of mass balance models of increasing complexity has been proposed to assess its fate. oup.comosti.gov These models consider emissions, transport between compartments (water, sediment, soil), and degradation processes. oup.comosti.govup.pt

In aquatic systems, dynamic river water quality models have been developed to assess the short-term fate of LAS in both the water column and benthic sediment. nih.gov These models often assume local equilibrium sorption and that both dissolved and sorbed LAS are available for biodegradation. nih.gov The sensitivity analysis of such models has shown that biodegradation parameters are highly influential on the predicted fate of LAS. nih.gov Specific models like WW-TREAT, GRiDS, and ROUT have been used to predict the fate of LAS in sewage treatment plants and receiving river waters. oup.comosti.gov

In terrestrial systems, the sorption of LAS to soil particles is a key process. echemi.com Ferric and aluminum oxides in soil are important for the sorption of LAS. echemi.com When sewage sludge containing LAS is applied to agricultural land, the residual LAS undergoes rapid and complete biodegradation under the aerobic conditions of the soil. cler.com

Factors Influencing Biodegradability, including alkyl chain length, branching, and environmental conditions

Several factors influence the rate and extent of LAS biodegradation. researchgate.netaskfilo.com These include the chemical structure of the LAS molecule and various environmental conditions. askfilo.comeuroplas.com.vn

Alkyl Chain Length and Branching: The length of the linear alkyl chain affects biodegradability. However, studies on LAS homologs with chain lengths from C10 to C14 have shown that the degradation rates in soil are not significantly different. nih.gov A crucial factor for the biodegradability of alkylbenzene sulfonates is the linearity of the alkyl chain; linear chains are readily biodegradable, whereas branched chains are much more resistant to degradation. heraproject.com

Environmental Conditions:

Oxygen Availability: Oxygen is a critical factor. Aerobic environments promote rapid and complete biodegradation, while anaerobic or anoxic conditions significantly slow down the process. nih.govsparkoncept.comcler.com

Temperature: Higher temperatures generally increase microbial activity and thus accelerate biodegradation rates. askfilo.comeuroplas.com.vnsparkoncept.com However, LAS has been shown to biodegrade effectively even at low temperatures after a period of microbial acclimation. heraproject.com

pH: The pH of the environment can influence microbial activity and enzyme function, thereby affecting biodegradation. askfilo.com Optimal degradation by specific bacterial strains has been observed at a pH of 7.5. atlantis-press.com

Salinity: Studies on the effect of salinity on LAS biodegradation have shown no significant variations in degradation rates at low LAS concentrations. researchgate.net

Microbial Population: The presence of a diverse and adapted microbial community is essential for efficient degradation. researchgate.netaskfilo.com

Research on Persistent Metabolites and Transformation Products of LAS

The primary aerobic biodegradation of LAS leads to the formation of sulfophenylcarboxylates (SPCs) as major intermediate metabolites. heraproject.comasm.orgresearchgate.net These SPCs are generally less toxic than the parent LAS molecule and are not considered persistent, as they are further biodegraded. heraproject.comheraproject.com The complete mineralization of LAS under aerobic conditions precludes the formation of persistent metabolites. heraproject.com

Under anaerobic conditions, the transformation of LAS is much slower, which can lead to the accumulation of the parent compound in anoxic environments like deep sediments and sewage sludge. oup.comcler.com While SPCs are also formed under anaerobic conditions, their subsequent degradation is slow. researchgate.netresearchgate.net Research has also identified other transformation products under specific anaerobic conditions, such as benzaldehyde. oup.comnih.gov

In some regions with inadequate wastewater treatment, incomplete degradation of LAS in surface waters can occur, leading to the presence of both LAS and its SPC metabolites. nih.gov Studies have even detected low levels of these polar SPCs in drinking water sourced from such contaminated rivers. nih.gov

Industrial Applications and Performance Enhancements of Benzenesulfonic Acid, 4 C10 13 Sec Alkyl Derivatives

Surfactant Science and Engineering Applications of LASA

The primary industrial role of LASA is as an anionic surfactant. chemaron.comsarvachem.com Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. chemaron.com LASA's effectiveness stems from its dual-natured molecular structure, which allows it to interact with both polar (water) and non-polar (oil, grease) substances. scholarsresearchlibrary.com

LASA is a fundamental active ingredient in the formulation of a vast array of household and industrial cleaning products. edu.krdchemicalbook.com It is the most widely used surfactant in the washing industry due to its excellent cleaning power, high foaming capability, and effectiveness in removing dirt, grease, and tough stains. chemaron.comsarvachem.com Its versatility allows for its incorporation into numerous product forms. scholarsresearchlibrary.com

Key Applications in Cleaning Formulations:

Laundry Detergents: It is a primary component in both powder and liquid laundry detergents. chemaron.com

Dishwashing Liquids: LASA's grease-cutting ability makes it highly effective in manual dishwashing formulations. chemaron.com

Household Cleaners: It is used in all-purpose cleaners for floors and other hard surfaces. chemicalbook.com

Industrial Cleaners: Formulations for degreasing machinery and cleaning industrial equipment often rely on LASA for its robust performance in removing industrial soils. chemaron.com

The widespread adoption of LASA in detergents began in the 1960s, as it was developed as a biodegradable replacement for the more environmentally persistent branched alkylbenzene sulfonates. edu.krdsarvachem.com

Table 1: LASA in Detergent and Cleaning Products

| Product Category | Formulation Type | Primary Function of LASA |

|---|---|---|

| Laundry | Powder, Liquid | Cleaning, Stain Removal, Foaming |

| Dishwashing | Liquid, Cake | Grease Cutting, Cleaning |

| Household Cleaning | Liquid, Powder | Surface Cleaning, Degreasing |

| Industrial & Institutional | Liquid, Concentrate | Heavy-Duty Degreasing, Equipment Cleaning |

Beyond detergency, LASA's surfactant properties are harnessed for emulsification and wetting in various industrial settings. chemicalbook.com As an emulsifier, it facilitates the mixing of immiscible liquids, such as oil and water, by forming stable emulsions. sarvachem.com As a wetting agent, it lowers the surface tension of a liquid, allowing it to spread more easily across a surface and penetrate into materials. chemaron.com

This functionality is critical in several processes:

Emulsion Polymerization: LASA acts as an emulsifying agent in the production of polymers and resins that are used to manufacture paints, coatings, and adhesives. scholarsresearchlibrary.comchemaron.com

Agricultural Formulations: It is used as a wetting and dispersing agent in pesticides and herbicides, improving the quality and coverage of sprays on plant surfaces. chemaron.comchemicalbook.com

Oilfield Chemicals: In the oil industry, LASA is used to formulate drilling fluids and helps in the emulsification of oil-based drilling muds. scholarsresearchlibrary.comchemaron.com

LASA as Intermediates in Organic Synthesis, including pharmaceutical compounds

LASA is a significant intermediate in organic synthesis, primarily serving as the precursor to its various salts, known as linear alkylbenzene sulfonates (LAS). scholarsresearchlibrary.comfengchengroup.com The neutralization of LASA with bases like sodium hydroxide (B78521), ammonium (B1175870) hydroxide, or ethanolamines produces the corresponding sulfonate salts, which are the active surfactant ingredients in most commercial cleaning products. scholarsresearchlibrary.comfengchengroup.com

The sulfonic acid group in the LASA molecule is reactive and can be replaced by other functional groups, making it a versatile intermediate for producing other chemicals. fengchengroup.com The sulfonic group can be substituted with a hydroxyl group to prepare phenols or a cyanogen group to form nitriles. fengchengroup.com Furthermore, LASA can be used to prepare sulfonyl chlorides, which are important reagents with wide applications in organic synthesis. fengchengroup.com

LASA and its derivatives also function as catalysts in certain chemical reactions. fengchengroup.com Methylsulfonic acid, a related compound, is noted as a catalyst for esterification, hydrolysis, and alkylation. fengchengroup.com More directly, research has demonstrated the development of novel carbon-based solid acid catalysts from alkyl benzene (B151609) sulfonic acid. researchgate.net These catalysts have shown high activity and reusability in esterification reactions, highlighting an innovative application of LASA derivatives in green chemistry. researchgate.net

While LASA's primary role is in industrial and consumer goods, it is occasionally used in the pharmaceutical industry as a surfactant in the formulation of certain drug delivery systems, leveraging its properties to help solubilize or disperse active ingredients. chemaron.com

Advanced Material Science Applications Involving LASA

The application of LASA in material science is predominantly centered on its role in polymerization. scholarsresearchlibrary.com It is widely used as a surfactant in emulsion polymerization, a process that produces synthetic polymers. chemaron.com In this process, LASA stabilizes the growing polymer particles in the aqueous phase, influencing the final properties of the polymer dispersion, which is essential for products like latex paints, coatings, and adhesives. scholarsresearchlibrary.comchemaron.com

A more advanced application involves the use of alkyl benzene sulfonic acid in the creation of novel functional materials. researchgate.net Researchers have successfully synthesized a carbon-based solid acid catalyst by using starch and alkyl benzene sulfonic acid through a hydrothermal method. researchgate.net This process grafts the sulfonic acid groups onto a solid carbon support, creating a stable and highly active catalyst for reactions like esterification. researchgate.net The ability to create recyclable solid acid catalysts from LASA demonstrates its utility in developing more sustainable and efficient industrial materials. researchgate.net

Innovation in Formulation Science Utilizing LASA Derivatives

Innovation in formulation science leverages the unique properties of LASA to create more effective, sustainable, and specialized products. A key historical innovation was the shift to LASA from non-linear alkylbenzene sulfonates, which provided the cleaning industry with a biodegradable and more environmentally friendly workhorse surfactant. scholarsresearchlibrary.comedu.krd

Modern formulation science continues to utilize LASA's versatility:

High-Performance Formulations: LASA's compatibility with a wide range of other surfactants (anionic, nonionic, and amphoteric) allows formulators to create synergistic blends that deliver superior cleaning performance tailored to specific applications. personalcareinsights.com

Concentrated and Powdered Products: LASA can be dried to a stable powder, a property that is crucial for the production of powdered detergents and highly concentrated liquid formulations, which offer benefits in packaging, transportation, and environmental footprint. scholarsresearchlibrary.comsarvachem.com

Sustainable Solutions: The development of biosurfactants is a major trend, and LASA derivatives are often used in combination with these newer materials to create effective and milder personal care products like shampoos and shower gels. personalcareinsights.com Its use in creating reusable solid catalysts also represents an innovation toward greener industrial processes. researchgate.net

Applications in Textile Processing and Other Industrial Sectors

LASA's properties as a wetting agent, emulsifier, and detergent make it valuable across a spectrum of industrial sectors beyond cleaning products. scholarsresearchlibrary.comsarvachem.com

Table 2: Applications of LASA in Various Industrial Sectors

| Industrial Sector | Specific Application | Function of LASA |

|---|---|---|

| Textile Industry | Scouring, Mercerizing, Washing, Dyeing | Wetting agent, cleaning agent, emulsifier, dye assistant. chemaron.comchemicalbook.comsarvachem.com |

| Leather Industry | Degreasing, Soaking, Tanning | Degreasing agent, emulsifier for fats/oils, dispersing agent. edu.krdsarvachem.com |

| Paper Industry | De-inking | De-inking agent. sarvachem.com |

| Agriculture | Pesticide and Herbicide Formulation | Wetting and dispersing agent to improve spray efficacy. chemaron.comchemicalbook.com |

| Oil & Gas | Drilling Fluids, Oil Recovery | Emulsifier for oil-based muds. scholarsresearchlibrary.comchemaron.com |

In the textile industry, LASA is used as a washing and mercerizing agent. chemicalbook.com It acts as a wetting agent to ensure uniform coloring and penetration of dyes into fabrics. chemaron.com In leather processing, it serves as a degreasing agent to remove excess fats and oils from hides. sarvachem.com

Advanced Research Topics and Future Directions for Benzenesulfonic Acid, 4 C10 13 Sec Alkyl Derivatives

Structure-Performance Relationships of LASA in Diverse Applications

The efficacy of Linear Alkylbenzene Sulfonic Acid (LASA) in various applications is intrinsically linked to its molecular structure, specifically the length of the alkyl chain and the position of the phenyl group attachment. Research has shown that these structural variations significantly influence the surfactant's performance characteristics such as detergency, wetting, foaming, and emulsification. scholarsresearchlibrary.com

Molecular dynamics simulations have provided valuable insights into the behavior of LASA homologues and isomers at interfaces. nih.gov Studies have revealed that:

Alkyl Chain Length: LASA with shorter alkyl chains tend to have higher solubility and mobility in water, which results in a lesser reduction of the water's surface tension. Conversely, longer-chain homologues are less soluble and preferentially accumulate at surfaces, leading to a more significant impact on surface tension. nih.gov

Phenyl Group Position: The attachment point of the benzene (B151609) ring along the linear alkyl chain also plays a crucial role. This structural isomerism affects the packing of surfactant molecules at interfaces and, consequently, their performance. nih.gov

These structure-performance relationships are critical in tailoring LASA for specific applications, from household laundry detergents to industrial cleaners and emulsifiers. scholarsresearchlibrary.comatamanchemicals.com

Interfacial Phenomena and Colloidal Chemistry of LASA Systems

The fundamental action of LASA as a surfactant is governed by its behavior at interfaces, such as the boundary between water and air or water and oil. aip.orgsolubilityofthings.com The amphiphilic nature of LASA molecules drives them to accumulate at these interfaces, with their hydrophilic sulfonate heads oriented towards the aqueous phase and their hydrophobic alkyl tails extending away from it. nzdr.runih.gov This arrangement disrupts the cohesive energy at the interface, thereby reducing surface or interfacial tension. aip.org

Key aspects of the interfacial phenomena and colloidal chemistry of LASA systems include:

Adsorption at Interfaces: The process of LASA molecules migrating and adsorbing at interfaces is a primary determinant of its effectiveness. The density and orientation of the adsorbed molecules influence properties like surface tension reduction and the stability of emulsions and foams. aip.orgsolubilityofthings.com

Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), LASA molecules in a solution will self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, while the hydrophilic heads form the outer shell, interacting with the surrounding water. The CMC is influenced by factors such as the alkyl chain length. industrialchemicals.gov.au

Influence of Ions: The presence of counter-ions, such as Na+, Mg2+, and Ca2+, in the solution can significantly affect the interfacial behavior of LASA. Divalent cations, in particular, can bind strongly to the adsorbed LASA layer, neutralizing the surface charge and reducing the area occupied by each molecule. researchgate.net

Molecular simulations and experimental studies continue to unravel the complex interplay of these factors, providing a deeper understanding of how to optimize LASA performance in various formulations. aip.orgresearchgate.net

Advanced Remediation Technologies for LASA Contamination in Environmental Systems

Given the widespread use of LASA, its presence in wastewater and the environment is a subject of ongoing research and management. mdpi.com While LASA is considered readily biodegradable under aerobic conditions, its persistence can increase in anaerobic environments. nih.govatamanchemicals.com This has spurred the development of advanced remediation technologies to address LASA contamination.

Current and emerging remediation strategies include:

Bioremediation: This approach leverages the metabolic activity of microorganisms to break down LASA. hibiscuspublisher.com Research has focused on isolating and characterizing bacterial strains with a high capacity for LASA degradation. scirp.org Immobilization techniques, where microorganisms are entrapped in materials like alginate, are being explored to enhance the efficiency and applicability of bioremediation in wastewater treatment. scirp.org

Phytoremediation: The use of plants to remove pollutants from soil and water is a promising and environmentally friendly approach. core.ac.uk Studies are investigating the potential of certain plant species to uptake and metabolize LASA, offering a sustainable method for cleaning contaminated sites. core.ac.uk

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals that can effectively degrade recalcitrant organic compounds like LASA. researchgate.net These technologies offer a powerful alternative for treating wastewater containing high concentrations of these surfactants. researchgate.net

Sorption and Desorption Studies: Understanding the adsorption and desorption behavior of LASA in different soil types is crucial for predicting its fate and transport in the environment. mdpi.com This knowledge informs the development of effective soil remediation strategies. mdpi.com

These advanced technologies, often used in combination, are vital for mitigating the environmental impact of LASA and ensuring the protection of aquatic and terrestrial ecosystems. nih.govdergipark.org.tr

Sustainable Production and Life Cycle Assessment of LASA

In response to growing environmental awareness, the chemical industry is increasingly focusing on sustainable production methods for widely used compounds like LASA. moeveglobal.com This involves a holistic approach that considers the entire life cycle of the product, from raw material sourcing to end-of-life disposal.

Key areas of research and development in this domain include:

Renewable Feedstocks: A significant shift is underway to replace petroleum-based paraffins with bio-based alternatives for the production of Linear Alkylbenzene (LAB), the precursor to LASA. researchgate.netmoeveglobal.com This transition has the potential to significantly reduce the greenhouse gas emissions associated with LASA production. researchgate.net

Life Cycle Assessment (LCA): LCA is a critical tool for evaluating the environmental footprint of LASA production. jbth.com.br These assessments analyze factors such as cumulative energy demand and global warming potential, providing a scientific basis for identifying areas for improvement. jbth.com.br For instance, a Brazilian LCA study proposed that switching to renewable sources for heat and electricity could substantially reduce the carbon footprint of LASA production. jbth.com.br

Process Optimization: Efforts are being made to enhance the efficiency of the sulfonation process and other manufacturing steps to minimize energy consumption and waste generation. heraproject.com

Circular Economy Principles: The development of LAB from circular raw materials is an emerging area of research aimed at increasing industry circularity and reducing waste. moeveglobal.com

These initiatives are driving the development of a more sustainable and environmentally responsible LASA industry. moeveglobal.commoeveglobal.com

Regulatory Science and Chemical Assessment Methodologies for LASA and Related Compounds

The widespread use of LASA necessitates a robust regulatory framework to ensure its safety for human health and the environment. industrialchemicals.gov.auregulations.gov Regulatory bodies around the world conduct comprehensive assessments of LASA and its related compounds.

Key aspects of the regulatory science and assessment of LASA include:

Risk Assessment Frameworks: Regulatory agencies employ tiered risk assessment models to evaluate the potential impacts of chemicals. industrialchemicals.gov.au These frameworks consider various factors, including the chemical's properties, use patterns, and potential for exposure. industrialchemicals.gov.au

Environmental Safety Assessments: These assessments evaluate the environmental fate and effects of LASA. This includes studies on its biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms. heraproject.comindustrialchemicals.gov.au

Human Health Assessments: The potential effects of LASA on human health are evaluated through a range of toxicological studies. industrialchemicals.gov.aunih.gov These studies have generally found LASA to have low acute toxicity. cleaninginstitute.org

International Cooperation: There is significant international collaboration in the assessment of LASA, with organizations like the OECD playing a key role in compiling and reviewing data. heraproject.com

These rigorous assessment methodologies provide the scientific foundation for the safe management of LASA and its derivatives. regulations.gov

Emerging Research Areas and Unexplored Potentials of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives

While LASA is a well-established and extensively studied compound, there are still several emerging research areas and unexplored potentials:

Novel Applications: Researchers are exploring new applications for LASA beyond its traditional use in detergents. Its surfactant properties could be valuable in areas such as enhanced oil recovery, and as a component in the formulation of pesticides and fertilizers. nih.govatamanchemicals.com

Interaction with Other Pollutants: The presence of LASA in the environment can influence the behavior and bioavailability of other pollutants. redalyc.org Further research is needed to understand these complex interactions and their implications for environmental risk assessment.

Advanced Analytical Techniques: The development of more sensitive and sophisticated analytical methods is crucial for detecting and quantifying LASA and its degradation products at very low concentrations in various environmental matrices. nih.gov

"Green" Formulations: There is a growing demand for "greener" cleaning products. Research is ongoing to develop LASA-based formulations that are even more environmentally friendly, for example, by using co-surfactants derived from renewable sources.

Continued research in these areas will undoubtedly unlock new possibilities for the application of LASA and further enhance its environmental profile.

Q & A

Q. How can researchers ensure their study on this compound meets reproducibility standards during peer review?

- Answer : Adhere to journal-specific guidelines (e.g., Beilstein Journal’s experimental detail requirements). Pre-register protocols on platforms like Open Science Framework. Address reviewer critiques about methodological transparency by sharing step-by-step video protocols or code for data analysis .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.